molecular formula C29H23ClN2OS B11512375 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-chlorophenyl)acetamide

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-chlorophenyl)acetamide

Cat. No.: B11512375
M. Wt: 483.0 g/mol
InChI Key: MYRKNYLKMIDRSP-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-chlorophenyl)acetamide is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the indole derivative with 3-chlorophenylacetyl chloride under specific reaction conditions .

Chemical Reactions Analysis

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or the phenylsulfanyl group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-chlorophenyl)acetamide can be compared with other indole derivatives such as:

  • 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide
  • 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C29H23ClN2OS

Molecular Weight

483.0 g/mol

IUPAC Name

2-(1-benzyl-3-phenylsulfanylindol-2-yl)-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C29H23ClN2OS/c30-22-12-9-13-23(18-22)31-28(33)19-27-29(34-24-14-5-2-6-15-24)25-16-7-8-17-26(25)32(27)20-21-10-3-1-4-11-21/h1-18H,19-20H2,(H,31,33)

InChI Key

MYRKNYLKMIDRSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2CC(=O)NC4=CC(=CC=C4)Cl)SC5=CC=CC=C5

Origin of Product

United States

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